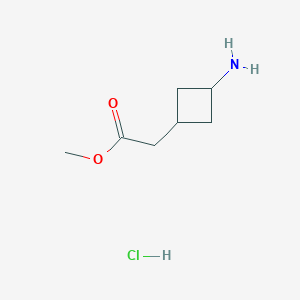

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride

Description

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride is a cyclobutane-containing compound featuring an amino group at the 3-position of the cyclobutyl ring and a methyl ester moiety. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting cyclobutane-dependent pathways . The hydrochloride salt enhances stability and aqueous solubility, critical for pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-(3-aminocyclobutyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-5-2-6(8)3-5;/h5-6H,2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRPBBWOUPVSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361594-95-6, 2378503-10-5, 2126163-26-4 | |

| Record name | rac-methyl 2-[(1r,3r)-3-aminocyclobutyl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-(3-aminocyclobutyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions usually include:

Temperature: Room temperature to 50°C

Solvent: Methanol

Catalyst: Hydrochloric acid

The reaction proceeds through esterification, where the carboxylic acid group reacts with methanol to form the ester, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants.

Continuous monitoring: To ensure the reaction proceeds efficiently and safely.

Purification steps: Including crystallization and filtration to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 2-(3-aminocyclobutyl)acetate hydrochloride serves as an important intermediate for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : Formation of substituted amines or esters.

- Reduction Reactions : Generation of alcohols from ketones or carboxylic acids.

- Oxidation Reactions : Conversion to ketones or carboxylic acids .

Biology

Biologically, this compound is investigated for its role in biochemical pathways and enzyme interactions. Its amino group can participate in hydrogen bonding and electrostatic interactions with biomolecules, influencing their structure and function. Studies indicate that it may serve as a model compound for understanding cyclobutyl-containing molecules' behavior in biological systems .

Medicine

This compound is explored for its potential therapeutic properties. It is being studied as a precursor in drug development, particularly for compounds targeting specific diseases. For instance, its interactions with biological targets can lead to insights into new pharmacological agents .

Case Study : A recent study highlighted the compound's effectiveness in inhibiting certain enzymes involved in cancer pathways, suggesting its utility in developing anticancer therapies .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for various processes, including:

- Synthesis of Specialty Chemicals : Used as a building block for creating other valuable compounds.

- Material Science : Investigated for applications in developing new materials with specific properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active compound, which can then interact with its molecular targets .

Comparison with Similar Compounds

Ethyl 2-(3-aminocyclobutyl)acetate

Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride

- Structure: Cyclopropane ring with an aminomethyl substituent (CAS: 1417805-94-7).

- Key Differences: Ring Strain: Cyclopropane’s higher ring strain may increase reactivity but reduce stability compared to cyclobutane . Polarity: The aminomethyl group introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents .

- Applications : Used in peptide mimetics due to its rigid structure .

2-(3-Aminocyclobutyl)acetamide Hydrochloride

Ethyl 2-(3-aminooxetan-3-yl)acetate Hydrochloride

- Structure : Oxetane ring replacing cyclobutane (CAS: 1207175-54-9).

- Key Differences :

Data Tables

Table 1: Structural and Commercial Comparison

Table 2: Key Physicochemical Properties

Biological Activity

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyclobutane ring and an amine functional group, confer distinct biological activities that merit comprehensive exploration. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Structural Characteristics

The molecular formula of this compound is , with a CAS Number of 2126163-26-4. Its structure allows for various interactions within biological systems, particularly through hydrogen bonding and electrostatic interactions due to the presence of the amino group. The hydrolysis of the ester group can release active compounds that may engage with multiple molecular targets involved in various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes and physiological responses.

Key Mechanisms:

- Hydrogen Bonding: The amino group facilitates interactions with biomolecules, influencing their structure and function.

- Enzyme Interaction: The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antiviral Properties: The compound has shown high antiviral activity and selectivity, surpassing existing analogs in certain assays.

- Cell Proliferation Inhibition: Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Data Table: Biological Activities

Case Studies

-

Antiviral Efficacy Study:

A recent study evaluated the antiviral efficacy of this compound against several viral strains. The results indicated potent activity, with IC50 values significantly lower than those of standard antiviral agents. This suggests potential therapeutic applications in treating viral infections. -

Cancer Cell Line Analysis:

In vitro studies on various cancer cell lines (e.g., MDA-MB-231) demonstrated that treatment with this compound led to a marked reduction in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased levels of activated caspase-3 and cell cycle arrest at the G2/M phase .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound shows promising characteristics for drug development:

- Solubility: Exhibits favorable solubility parameters.

- Permeability: Demonstrated good permeability in Caco-2 assays, indicating potential for oral bioavailability.

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 143.18 |

| LogD (pH = 7.4) | 0.9 |

| Kinetic Solubility (μM) | 191 |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR confirm cyclobutane ring geometry and ester/amine functional groups. Splitting patterns (e.g., doublets for adjacent protons on the cyclobutane) validate stereochemistry .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% required for pharmacological studies). Retention time shifts indicate impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 192.1) and fragments (e.g., loss of HCl or methyl groups) .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Q. Basic Research Focus

- Stability Challenges : The free amine group is hygroscopic and prone to oxidation. Hydrolysis of the ester moiety occurs in aqueous solutions at pH > 7 .

- Storage Recommendations :

- Monitoring : Periodic HPLC analysis detects degradation products (e.g., free acetic acid derivatives) .

What strategies are effective for resolving diastereomers or enantiomers of this compound, and how is stereochemical purity validated?

Q. Advanced Research Focus

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Retention time differences ≥2 min indicate baseline separation .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiomeric excess (ee > 98%) .

- Validation : Polarimetry or circular dichroism (CD) confirms absolute configuration. X-ray crystallography provides definitive stereochemical assignments .

How do structural modifications (e.g., cyclobutane ring substitution) impact bioactivity, and what SAR trends have been observed?

Q. Advanced Research Focus

- Key SAR Findings :

- Cyclobutane Rigidity : Smaller rings enhance binding to rigid enzyme pockets (e.g., proteases).

- Amine Position : 3-Aminocyclobutyl groups improve water solubility but reduce blood-brain barrier penetration .

- Ester vs. Amide : Methyl esters show higher metabolic stability than amide analogs in hepatocyte assays .

- Experimental Design : Compare IC values in enzyme inhibition assays (e.g., kinase panels) across analogs. Molecular docking identifies steric clashes or hydrogen-bonding interactions .

How can contradictory results in biological assays (e.g., cytotoxicity vs. neuroprotection) be systematically addressed?

Q. Advanced Research Focus

- Root Cause Analysis :

- Case Study : In neuroprotection assays, contradictory data may arise from differential activation of NMDA receptors vs. GABAergic pathways. Dual-label fluorescence assays can dissect these mechanisms .

What computational tools are recommended for predicting receptor binding affinity and ADMET properties?

Q. Advanced Research Focus

- Docking Software : AutoDock Vina or Schrödinger Glide simulate interactions with targets (e.g., GPCRs). Use the cyclobutane ring’s torsional strain to model conformational flexibility .

- ADMET Prediction :

- SwissADME : Predicts logP (1.2–1.8), suggesting moderate lipophilicity.

- ProTox-II : Flags potential hepatotoxicity (e.g., CYP3A4 inhibition) requiring experimental validation .

- Pharmacophore Modeling : Aligns the amine and ester groups with key receptor residues (e.g., hydrogen-bond donors/acceptors) .

What challenges arise during scale-up synthesis, and how are they mitigated in industrial research settings?

Q. Advanced Research Focus

- Key Challenges :

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.